molecular formula C8H9BrClNO3 B11802168 4-Bromo-5-chloro-N-(2-methoxyethyl)furan-2-carboxamide

4-Bromo-5-chloro-N-(2-methoxyethyl)furan-2-carboxamide

Cat. No.: B11802168
M. Wt: 282.52 g/mol
InChI Key: WJFXFXSMRCCHPY-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-N-(2-methoxyethyl)furan-2-carboxamide is a halogenated furan carboxamide derivative characterized by a bromine atom at position 4, a chlorine atom at position 5 of the furan ring, and a 2-methoxyethyl substituent on the carboxamide nitrogen. The bromine and chlorine substituents enhance electrophilic reactivity, while the 2-methoxyethyl group may improve solubility and metabolic stability compared to simpler alkyl chains .

Properties

Molecular Formula

C8H9BrClNO3

Molecular Weight

282.52 g/mol

IUPAC Name

4-bromo-5-chloro-N-(2-methoxyethyl)furan-2-carboxamide

InChI

InChI=1S/C8H9BrClNO3/c1-13-3-2-11-8(12)6-4-5(9)7(10)14-6/h4H,2-3H2,1H3,(H,11,12)

InChI Key

WJFXFXSMRCCHPY-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C1=CC(=C(O1)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-chloro-N-(2-methoxyethyl)furan-2-carboxamide typically involves the following steps:

    Bromination and Chlorination: The furan ring is first brominated and chlorinated to introduce the bromine and chlorine atoms at the 4 and 5 positions, respectively.

    Amidation: The resulting bromochlorofuran is then reacted with 2-methoxyethylamine to form the carboxamide group.

The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-chloro-N-(2-methoxyethyl)furan-2-carboxamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted furan derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-Bromo-5-chloro-N-(2-methoxyethyl)furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloro-N-(2-methoxyethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents on Furan Ring Amide Group Modification Molecular Weight (g/mol) Key Properties/Applications
4-Bromo-5-chloro-N-(2-methoxyethyl)furan-2-carboxamide (Target) 4-Br, 5-Cl N-(2-methoxyethyl) ~292.5 (estimated) Enhanced solubility, halogen reactivity
5-Bromo-N-[3-chloro-4-(4-morpholinyl)phenyl]-2-furamide 5-Br N-(3-chloro-4-morpholinylphenyl) ~413.3 Morpholine group enhances polarity
5-Bromo-N-(4-bromophenyl)furan-2-carboxamide 5-Br N-(4-bromophenyl) ~344.0 Symmetric halogenation, π-π stacking
5-Bromo-N-(2,2,2-trichloro-1-((3-toluidinocarbothioyl)amino)ethyl)-2-furamide 5-Br N-(trichloroethyl-thiourea-tolyl) ~510.5 Thiourea moiety for metal coordination
5-Bromo-N-{2-[3-(2-furanyl)-1,2,4-oxadiazol-5-yl]phenyl}furan-2-carboxamide 5-Br N-(2-oxadiazolylphenyl) ~400.2 Oxadiazole adds rigidity, bioactivity

Key Observations :

  • Halogen Positioning : Bromine at position 4 (target compound) vs. position 5 (analogs in ) alters electronic distribution and steric interactions.
  • Amide Modifications : The 2-methoxyethyl group (target) offers a balance of hydrophilicity and flexibility, contrasting with morpholine (polar, ), thiourea (metal-binding, ), and oxadiazole (rigid, ) groups in analogs.

Physicochemical Properties

  • Solubility : The 2-methoxyethyl group in the target compound increases water solubility compared to analogs with aromatic or hydrophobic amides (e.g., ). Morpholine-containing analogs () exhibit higher polarity due to the amine oxide group.
  • Reactivity : Bromine and chlorine in the target compound enhance electrophilic substitution reactivity, similar to 5-bromo analogs (). However, the trichloroethyl-thiourea group in introduces nucleophilic sulfur for coordination chemistry.

Spectroscopic and Crystallographic Comparisons

  • NMR Analysis : Studies on similar furan carboxamides (e.g., ) reveal that substituent-induced chemical shift changes occur primarily in regions near the amide group (e.g., protons on the 2-methoxyethyl chain). For example, analogs with morpholine () show distinct shifts in the δ 3.5–4.0 ppm range due to the morpholine oxygen.
  • X-ray Diffraction : Halogenated furans (e.g., ) exhibit strong intermolecular halogen bonding (C–Br···O, C–Cl···N), influencing crystal packing. The target compound’s methoxyethyl group may disrupt such interactions, leading to altered melting points or solubility .

Biological Activity

4-Bromo-5-chloro-N-(2-methoxyethyl)furan-2-carboxamide is a synthetic organic compound notable for its unique structure and potential biological activities. It features a furan ring, halogen substituents (bromine and chlorine), and a carboxamide functional group, which collectively contribute to its chemical reactivity and pharmacological properties. This article explores its biological activity, including antibacterial properties, interaction mechanisms, and potential therapeutic applications.

  • Molecular Formula : C11_{11}H12_{12}BrClN2_2O2_2
  • Molecular Weight : Approximately 282.52 g/mol
  • Key Functional Groups : Carboxamide, halogens (Br and Cl), methoxyethyl group

The presence of both bromine and chlorine enhances the compound's lipophilicity, potentially affecting its absorption and distribution in biological systems.

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of this compound against various drug-resistant bacteria. The compound has shown promising results in inhibiting strains such as Acinetobacter baumannii and Klebsiella pneumoniae, particularly those producing New Delhi metallo-beta-lactamase (NDM-1) .

Bacterial Strain Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC)
A. baumannii1810 mg/mL
K. pneumoniae1515 mg/mL
E. cloacae1220 mg/mL
S. aureus1025 mg/mL

The compound demonstrated a significant increase in the zone of inhibition with higher concentrations, indicating a dose-dependent response .

The mechanism by which this compound exerts its antibacterial effects may involve interactions with bacterial enzymes or receptors, leading to disruption of essential cellular processes. Molecular docking studies suggest that the compound can form hydrogen bonds and hydrophobic interactions with target proteins, enhancing its binding affinity and efficacy against resistant strains .

Case Studies

  • Study on Drug-Resistant Bacteria :
    A study conducted on various furan derivatives, including this compound, revealed that it was among the most effective compounds against NDM-positive A. baumannii. The researchers utilized agar well diffusion methods to assess antibacterial activity, confirming the compound's potential as a lead candidate for further development in combating resistant infections .
  • Comparative Analysis with Analogues :
    Comparative studies with structurally similar compounds showed that while other analogues lacked one halogen substituent, this compound exhibited superior biological activity. This suggests that the unique combination of bromine and chlorine may enhance its pharmacological properties compared to simpler derivatives.

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